molecular formula C10H19NO2 B14225723 Decanenitrile, 3,5-dihydroxy-, (3S,5R)- CAS No. 741679-92-5

Decanenitrile, 3,5-dihydroxy-, (3S,5R)-

Cat. No.: B14225723
CAS No.: 741679-92-5
M. Wt: 185.26 g/mol
InChI Key: GCMXOFVXJRXKHL-ZJUUUORDSA-N
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Description

Decanenitrile, 3,5-dihydroxy-, (3S,5R)-: is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.2634 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and two hydroxyl groups (-OH) at the 3rd and 5th positions of the decane chain, with specific stereochemistry at these positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable decane derivative, often a decane diol.

    Oxidation: The hydroxyl groups are oxidized to form the corresponding ketones.

    Nitrile Formation: The ketones are then converted to nitriles using reagents such as sodium cyanide (NaCN) under basic conditions.

    Reduction: The nitrile groups are reduced to form the desired Decanenitrile, 3,5-dihydroxy-, (3S,5R)- compound.

Industrial Production Methods

Industrial production methods for Decanenitrile, 3,5-dihydroxy-, (3S,5R)- may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Decanenitrile, 3,5-dihydroxy-, (3S,5R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst (Pd/C) are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers, esters.

Scientific Research Applications

Decanenitrile, 3,5-dihydroxy-, (3S,5R)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Decanenitrile: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    3,5-Dihydroxydecane: Lacks the nitrile group, affecting its biological activity and chemical reactivity.

    Decanoic Acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.

Uniqueness

Decanenitrile, 3,5-dihydroxy-, (3S,5R)- is unique due to the presence of both nitrile and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets.

Properties

CAS No.

741679-92-5

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(3S,5R)-3,5-dihydroxydecanenitrile

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-9(12)8-10(13)6-7-11/h9-10,12-13H,2-6,8H2,1H3/t9-,10+/m1/s1

InChI Key

GCMXOFVXJRXKHL-ZJUUUORDSA-N

Isomeric SMILES

CCCCC[C@H](C[C@H](CC#N)O)O

Canonical SMILES

CCCCCC(CC(CC#N)O)O

Origin of Product

United States

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